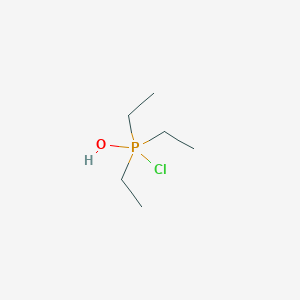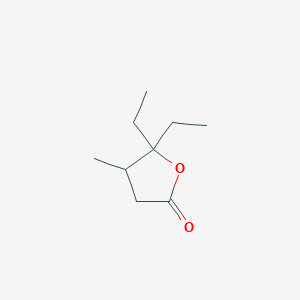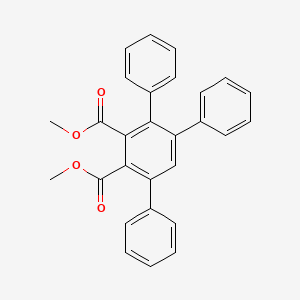
Dimethyl 3,4,6-triphenylbenzene-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3,4,6-triphenylbenzene-1,2-dicarboxylate is an organic compound with a complex aromatic structure It is characterized by the presence of three phenyl groups attached to a benzene ring, which is further substituted with two ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3,4,6-triphenylbenzene-1,2-dicarboxylate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene derivatives followed by esterification. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (DCM) to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to optimize the reaction efficiency and scalability .
化学反应分析
Types of Reactions
Dimethyl 3,4,6-triphenylbenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
Dimethyl 3,4,6-triphenylbenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and advanced materials.
作用机制
The mechanism of action of dimethyl 3,4,6-triphenylbenzene-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
相似化合物的比较
Similar Compounds
Dimethyl benzene-1,2-dicarboxylate: Similar in structure but lacks the additional phenyl groups.
Dimethyl acetylenedicarboxylate: Contains ester groups but has a different core structure.
Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate: Another ester compound with a different aromatic system.
Uniqueness
Dimethyl 3,4,6-triphenylbenzene-1,2-dicarboxylate is unique due to the presence of three phenyl groups, which confer distinct chemical and physical properties.
属性
CAS 编号 |
35740-94-4 |
|---|---|
分子式 |
C28H22O4 |
分子量 |
422.5 g/mol |
IUPAC 名称 |
dimethyl 3,4,6-triphenylbenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H22O4/c1-31-27(29)25-23(20-14-8-4-9-15-20)18-22(19-12-6-3-7-13-19)24(26(25)28(30)32-2)21-16-10-5-11-17-21/h3-18H,1-2H3 |
InChI 键 |
SOMDYSYUOWJCEA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=C(C(=C1C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


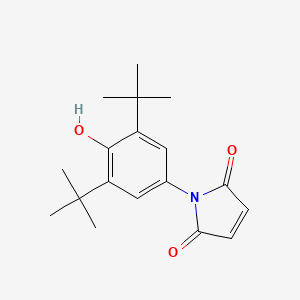
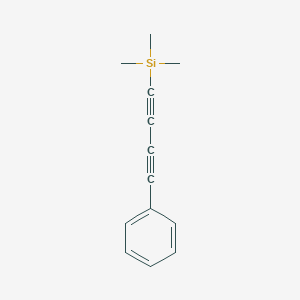
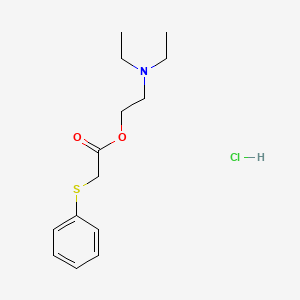
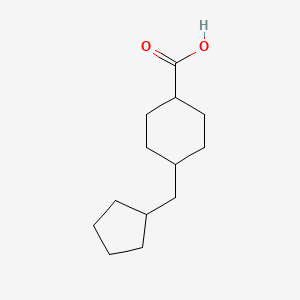
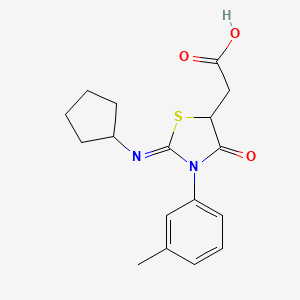
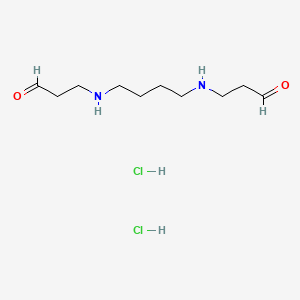

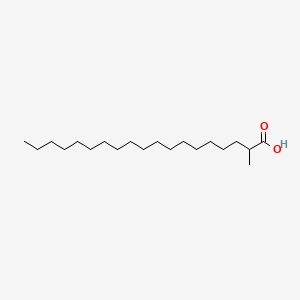
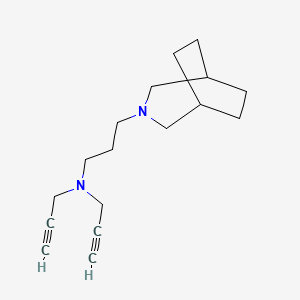
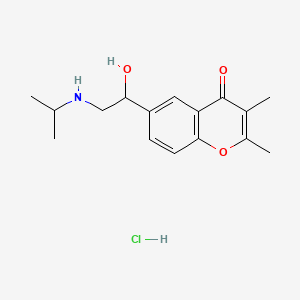
![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
